molecular formula C8H5F3O3 B1338404 2-hydroxy-5-(trifluoromethyl)benzoic Acid CAS No. 79427-88-6

2-hydroxy-5-(trifluoromethyl)benzoic Acid

Cat. No. B1338404
CAS RN: 79427-88-6
M. Wt: 206.12 g/mol
InChI Key: YQDOJQUHDQGQPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the preparation of aromatic carboxylic acids by substituting hydroxyl hydrogens with different moieties, as seen in the synthesis of 3,5-bis(benzyloxy)benzoic acid and 3,5-bis(pyridine-2-ylmethoxy)benzoic acid . Additionally, organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one can be prepared in high yield by reacting 1-hydroxybenziodoxoles with sulfonic acids or triflate agents . These methods could potentially be adapted for the synthesis of 2-hydroxy-5-(trifluoromethyl)benzoic acid by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular and crystal structures of benzoic acid derivatives have been investigated using various spectroscopic techniques and X-ray diffraction . For instance, the study of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid revealed insights into its monomeric and dimeric structures, intermolecular hydrogen bonds, and vibrational wavenumbers . Similar techniques could be employed to analyze the molecular structure of 2-hydroxy-5-(trifluoromethyl)benzoic acid.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be complex, involving processes such as acid-base dissociation and azo-hydrazone tautomerism . Additionally, the reactivity of hypervalent iodine reagents derived from iodosylbenzoic acid has been described, which could be relevant if 2-hydroxy-5-(trifluoromethyl)benzoic acid were to be used in similar iodine-mediated reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be influenced by their molecular structure. For example, the presence of trifluoromethyl groups can impact the acidity and stability of the compound . The photophysical properties of lanthanide complexes synthesized from benzoic acid derivatives have been characterized, indicating that the benzoate ligands can serve as efficient light-harvesting chromophores . The thermodynamic properties, such as heat capacity, entropy, and enthalpy, of related compounds have also been calculated, which could provide a basis for understanding the properties of 2-hydroxy-5-(trifluoromethyl)benzoic acid .

Scientific Research Applications

1. Pharmacokinetics and Pharmacodynamics Study

  • Summary of Application : This compound is used in the study of the pharmacokinetics, pharmacodynamics, and safety of new enteric-coated triflusal formulations in healthy male volunteers . Triflusal is an antiplatelet agent, and 2-hydroxy-4-trifluoromethyl benzoic acid (HTB) is its predominant active metabolite .
  • Methods of Application : The plasma concentrations of HTB were assessed after administration of the loading dose, using High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC/MS/MS). The platelet aggregation response to arachidonic acid was determined using turbidimetric aggregometry .
  • Results or Outcomes : The pharmacokinetic and pharmacodynamic profiles of the two triflusal formulations met the requirements for bioequivalence and non-inferiority, respectively. Both formulations were well tolerated .

2. Antifungal Activity Study

  • Summary of Application : Salicylanilide esters with 4-(trifluoromethyl)benzoic acid were synthesized and assayed in vitro as potential antimycotic agents against eight fungal strains .
  • Methods of Application : The synthesis and analytical data of eighteen salicylanilide esters with 4-(trifluoromethyl)benzoic acid are presented .
  • Results or Outcomes : The antifungal activity of the presented derivatives was not uniform and moulds showed a higher susceptibility with minimum inhibitory concentrations (MIC) ≥ 0.49 µmol/L than yeasts (MIC ≥ 1.95 µmol/L) .

3. Synthesis of Salicylanilide Esters

  • Summary of Application : 4-(Trifluoromethyl)benzoic acid, which is structurally similar to 2-hydroxy-5-(trifluoromethyl)benzoic acid, is used in the synthesis of salicylanilide esters .
  • Methods of Application : The compound is used in N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide to produce the esters .
  • Results or Outcomes : The synthesized salicylanilide esters are then used for various applications, including as potential antimycotic agents .

4. Synthesis of Active Pharmaceutical Ingredients

  • Summary of Application : 3-Fluoro-5-(trifluoromethyl)benzoic acid, a compound similar to 2-hydroxy-5-(trifluoromethyl)benzoic acid, is used in the synthesis of active pharmaceutical ingredients (APIs) .
  • Methods of Application : The compound is used due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .
  • Results or Outcomes : The synthesized APIs are then used in various pharmaceutical applications .

5. Synthesis of Salicylanilide Esters

  • Summary of Application : 4-(Trifluoromethyl)benzoic acid, which is structurally similar to 2-hydroxy-5-(trifluoromethyl)benzoic acid, is used in the synthesis of salicylanilide esters .
  • Methods of Application : The compound is used in N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide to produce the esters .
  • Results or Outcomes : The synthesized salicylanilide esters are then used for various applications, including as potential antimycotic agents .

6. Synthesis of Active Pharmaceutical Ingredients

  • Summary of Application : 3-Fluoro-5-(trifluoromethyl)benzoic acid, a compound similar to 2-hydroxy-5-(trifluoromethyl)benzoic acid, is used in the synthesis of active pharmaceutical ingredients (APIs) .
  • Methods of Application : The compound is used due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .
  • Results or Outcomes : The synthesized APIs are then used in various pharmaceutical applications .

Safety And Hazards

2-Hydroxy-5-(trifluoromethyl)benzoic acid may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only outdoors or in a well-ventilated area, and protective measures should be taken to avoid contact with skin, eyes, and respiratory system .

properties

IUPAC Name

2-hydroxy-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDOJQUHDQGQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455806
Record name 2-hydroxy-5-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-5-(trifluoromethyl)benzoic Acid

CAS RN

79427-88-6
Record name 2-hydroxy-5-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-5-(trifluoromethyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Iodocyclohexane (29.4 ml, 227 mmol) was added to a solution of 2-(methyloxy)-5-(trifluoromethyl)benzoic acid (5 g, 22.71 mmol) in N,N-dimethylformamide (25 ml), and the mixture was heated under reflux for 4 hours. After cooling, the reaction was evaporated under reduced pressure on a buchi. The residue was triturated with cyclohexane, and the solid obtained was filtered, washed with cyclohexane and dried in air under vacuum. 4.2 g
Quantity
29.4 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Marzi, F Mongin, A Spitaleri… - European Journal of …, 2001 - Wiley Online Library
O‐Methoxymethyl (MOM) protected fluorophenols can be cleanly metalated and subsequently be submitted to site‐selective electrophilic substitution. The 2‐ and 4‐isomers exhibit …
M Tian, A Abdelrahman, Y Baqi, E Fuentes… - Journal of Medicinal …, 2020 - ACS Publications
Antagonists for the ATP-gated ion channel receptor P2X1 have potential as antithrombotics and for treating hyperactive bladder and inflammation. In this study, salicylanilide derivatives …
Number of citations: 10 pubs.acs.org

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